![molecular formula C20H19N3O5 B5461325 6-[2-(2-butoxy-1-naphthyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5461325.png)
6-[2-(2-butoxy-1-naphthyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione
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Description
6-[2-(2-butoxy-1-naphthyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione, commonly known as BNPP, is a chemical compound that has been extensively used in scientific research in recent years. BNPP is a fluorescent probe that can be used to detect and quantify the levels of reactive oxygen species (ROS) in living cells. ROS are known to play a critical role in a variety of physiological and pathological processes, and their levels can be used as a biomarker for various diseases.
Scientific Research Applications
Pharmaceutical Research
The nitro group and the pyrimidinedione moiety present in this compound indicate potential biological activity. It could be explored for its antibacterial properties as similar structures have shown efficacy against bacterial strains . Additionally, the compound’s structure is conducive to modifications that could lead to the development of novel antimicrobial agents .
Green Chemistry
The vinyl-naphthyl linkage in the compound could be of interest in the context of green chemistry . It might be used to develop new synthetic methodologies that are more environmentally friendly, utilizing it in multicomponent reactions to create diverse heterocyclic frameworks .
properties
IUPAC Name |
6-[(E)-2-(2-butoxynaphthalen-1-yl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5/c1-2-3-12-28-17-11-8-13-6-4-5-7-14(13)15(17)9-10-16-18(23(26)27)19(24)22-20(25)21-16/h4-11H,2-3,12H2,1H3,(H2,21,22,24,25)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXTURAGOILRRC-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C2=CC=CC=C2C=C1)C=CC3=C(C(=O)NC(=O)N3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=C(C2=CC=CC=C2C=C1)/C=C/C3=C(C(=O)NC(=O)N3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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